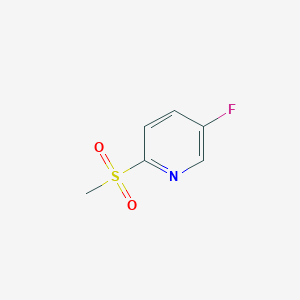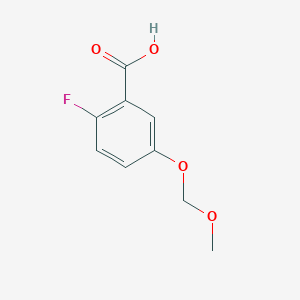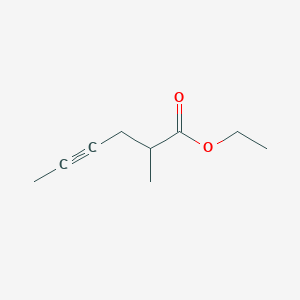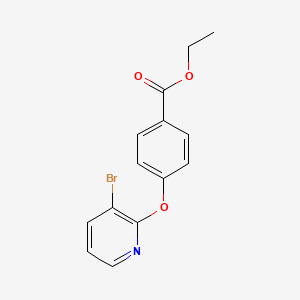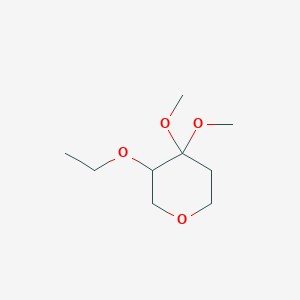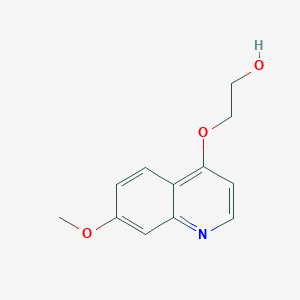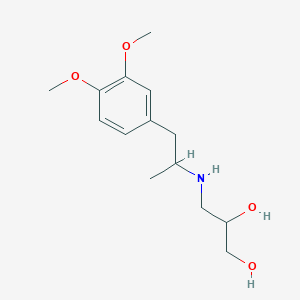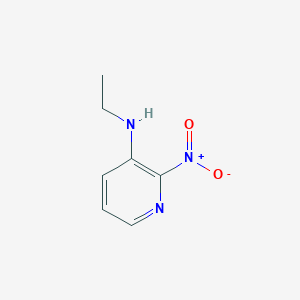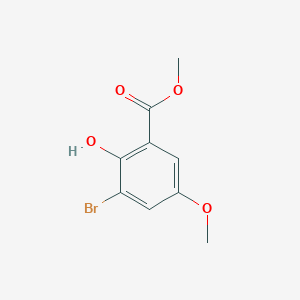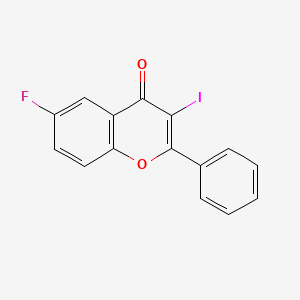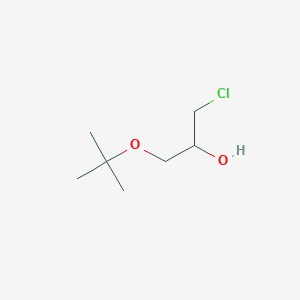![molecular formula C17H19NO2 B8721846 tert-Butyl [1,1'-biphenyl]-2-ylcarbamate](/img/structure/B8721846.png)
tert-Butyl [1,1'-biphenyl]-2-ylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl [1,1’-biphenyl]-2-ylcarbamate: is an organic compound that features a tert-butyl group attached to a biphenyl structure with a carbamate functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of tert-Butyl [1,1’-biphenyl]-2-ylcarbamate typically involves the reaction of [1,1’-biphenyl]-2-ylamine with tert-butyl chloroformate. The reaction is carried out under basic conditions, often using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction can be summarized as follows:
[1,1’-biphenyl]-2-ylamine+tert-butyl chloroformate→tert-Butyl [1,1’-biphenyl]-2-ylcarbamate+HCl
Industrial Production Methods: Industrial production methods for tert-Butyl [1,1’-biphenyl]-2-ylcarbamate may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions: tert-Butyl [1,1’-biphenyl]-2-ylcarbamate undergoes various chemical reactions, including:
Oxidation: The tert-butyl group can be oxidized to form tert-butyl alcohol.
Substitution: The biphenyl moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield [1,1’-biphenyl]-2-ylamine and tert-butyl alcohol.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products Formed:
Oxidation: tert-Butyl alcohol.
Substitution: Nitrated or halogenated biphenyl derivatives.
Hydrolysis: [1,1’-biphenyl]-2-ylamine and tert-butyl alcohol
Wissenschaftliche Forschungsanwendungen
tert-Butyl [1,1’-biphenyl]-2-ylcarbamate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including its role as a ligand in biochemical assays.
Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmaceuticals targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials
Wirkmechanismus
The mechanism of action of tert-Butyl [1,1’-biphenyl]-2-ylcarbamate involves its interaction with specific molecular targets. The carbamate group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the biphenyl moiety can interact with hydrophobic pockets in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
4,4’-Di-tert-butylbiphenyl: Similar in structure but lacks the carbamate group.
tert-Butyl [1,1’-biphenyl]-4-ylcarbamate: Similar but with the carbamate group attached at a different position on the biphenyl ring.
Uniqueness: tert-Butyl [1,1’-biphenyl]-2-ylcarbamate is unique due to the specific positioning of the carbamate group, which can influence its reactivity and interaction with biological targets. This positioning can lead to different biological activities and applications compared to its analogs .
Eigenschaften
Molekularformel |
C17H19NO2 |
|---|---|
Molekulargewicht |
269.34 g/mol |
IUPAC-Name |
tert-butyl N-(2-phenylphenyl)carbamate |
InChI |
InChI=1S/C17H19NO2/c1-17(2,3)20-16(19)18-15-12-8-7-11-14(15)13-9-5-4-6-10-13/h4-12H,1-3H3,(H,18,19) |
InChI-Schlüssel |
RWPBTELEQQCIDD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1=CC=CC=C1C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2,3,4,9-tetrahydro-1-methyl-1H-pyrido[3,4-B]indole-1-carboxylate](/img/structure/B8721764.png)
